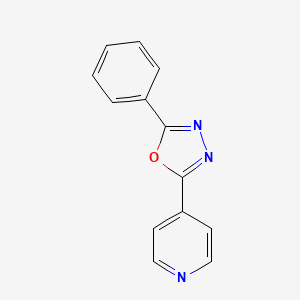

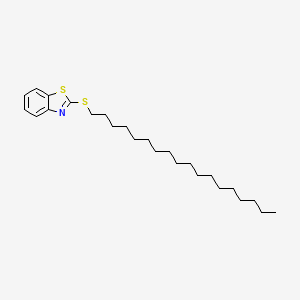

![molecular formula C8H15N3S B2778838 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine CAS No. 859632-64-7](/img/structure/B2778838.png)

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-[(Diethylamino)methyl]-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C8H15N3S and a molecular weight of 185.29 . It is used in scientific research and has a complex structure that allows for diverse applications across various fields.

Synthesis Analysis

The synthesis of compounds similar to “4-[(Diethylamino)methyl]-1,3-thiazol-2-amine” involves complex chemical reactions. For instance, the synthesis of a Schiff base copper complex involved the reaction of (E)-5-(diethylamino)-2-(((3-iodo-4-methylphenyl)imino)methyl)phenol with copper (II) acetate monohydrate in ethanol . Another example is the synthesis of thiazolopyrimidine derivatives, which involved three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol .Molecular Structure Analysis

The molecular structure of “4-[(Diethylamino)methyl]-1,3-thiazol-2-amine” is complex and interesting. The compound is characterized by several physicochemical methods, including FTIR, UV-visible, 1H NMR, and 13C NMR . The coordination geometry around the Cu-atom is distorted square planar .Chemical Reactions Analysis

The chemical reactions involving “4-[(Diethylamino)methyl]-1,3-thiazol-2-amine” are complex and involve multiple steps. For instance, the reaction of the compound with sodium tetraphenyl borate resulted in an ion-associate complex . Thiazoles, which include “4-[(Diethylamino)methyl]-1,3-thiazol-2-amine”, have diverse biological activities and can form stable complexes by chelating with various metals .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(Diethylamino)methyl]-1,3-thiazol-2-amine” are complex. The compound is a weakly basic tertiary amine synthetic antimalarial agent which is a 4-aminoquinoline derivative . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Organic Synthesis

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine is notable for its role in organic synthesis, particularly in the formation of heterocycles. α-Metalated isocyanides, to which this compound is related, are versatile intermediates used in the synthesis of heterocyclic compounds like oxazoles, imidazolines, and thiazoles. These compounds have diverse applications in pharmaceutical and material sciences due to their unique structural and chemical properties (Schöllkopf, 1977).

Cytotoxic Activity

The compound's derivatives, particularly those related to carboxamide derivatives of benzo[b][1,6]naphthyridines, exhibit significant cytotoxic activity. This characteristic makes them potent in inhibitory properties against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia. Such properties are crucial for developing new cancer therapies (Deady et al., 2003).

Molluscicidal Properties

Compounds related to 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine have been investigated for their molluscicidal properties. These are particularly relevant in controlling snail populations that are intermediate hosts in the transmission of diseases like schistosomiasis (El-bayouki & Basyouni, 1988).

Fluorescence Studies

The compound's derivatives have been a subject of study in fluorescence spectroscopy. The presence of the amino group significantly influences the fluorescence effects, which is critical in understanding the photophysical properties of such compounds. This knowledge is essential in fields like sensor development and molecular imaging (Matwijczuk et al., 2018).

Domino Reactions in Chemical Synthesis

The compound plays a role in domino reactions, particularly in the synthesis of dihydrothiophenes and spirocyclic compounds. These reactions are important in the pharmaceutical industry for the efficient synthesis of complex molecules (Sun et al., 2009).

Gas-phase Reactions

In gas-phase chemistry, derivatives of this compound have been used to study the reactions of sulfur with amines, leading to the formation of various thiazoles. Understanding these reactions is crucial in industrial chemistry and material science (Colebourne et al., 1967).

Growth Stimulant Activity

Derivatives of 4-[(Diethylamino)methyl]-1,3-thiazol-2-amine have shown potential as growth stimulants. This application is significant in agriculture for promoting plant growth and development (Knyazyan et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Diethylamino)salicylaldehyde, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-(diethylaminomethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-3-11(4-2)5-7-6-12-8(9)10-7/h6H,3-5H2,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOQMAIYIUCEEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CSC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(Diethylamino)methyl]-1,3-thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

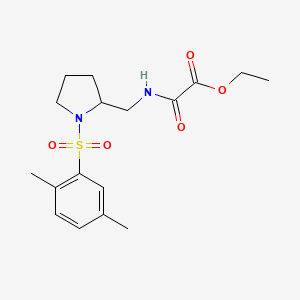

![3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2778756.png)

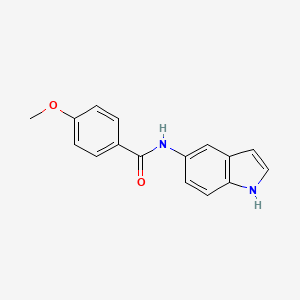

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone](/img/structure/B2778758.png)

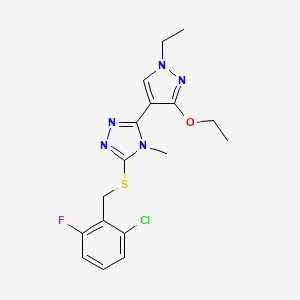

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2778759.png)

![N-(4-chloro-2-methylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2778762.png)

![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)